Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

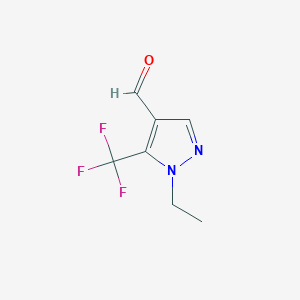

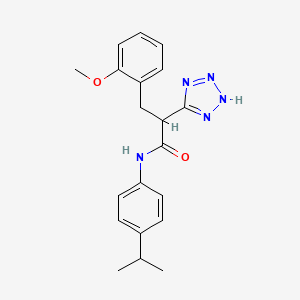

Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride is a chemical compound with the empirical formula C13H20ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” without any representation or warranty .

Molecular Structure Analysis

The InChI code for Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride is1S/C13H19NO2.ClH/c1-3-10-5-7-11(8-6-10)12(14)9-13(15)16-4-2;/h5-8,12H,3-4,9,14H2,1-2H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride is a solid at room temperature . It has a molecular weight of 257.76 .Scientific Research Applications

Polymorphism Characterization

A Spectroscopic and Diffractometric Study of Polymorphism in Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate Hydrochloride identified two polymorphic forms. These forms were characterized using spectroscopic and diffractometric techniques, revealing challenges in analytical and physical characterization due to their similar spectra and diffraction patterns. This study underlines the importance of detailed molecular characterization in the development of pharmaceutical compounds (Vogt et al., 2013).

Crystal Packing Analysis

N⋯π and O⋯π interactions in the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates were studied, highlighting nonhydrogen bonding interactions such as N⋯π and O⋯π types in their crystal structures. This research provides insight into the forces that influence the packing and stability of such compounds in solid state, which is crucial for drug formulation and stability studies (Zhang et al., 2011).

Application in Materials Science

Phloretic acid as an alternative to phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine investigated the use of 3-(4-Hydroxyphenyl)propanoic acid, highlighting its potential as a renewable building block. This research explores sustainable alternatives to phenol, enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, indicating the wide-ranging applications of related compounds in creating new materials (Trejo-Machin et al., 2017).

Enzymatic Synthesis and Biocatalysis

Asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using a new isolated Methylobacterium Y1-6 demonstrated the potential of microbial biocatalysis in producing pharmaceutical intermediates. This work showcases the application of biocatalysis in asymmetric synthesis, which is fundamental for the production of chiral drugs (Li et al., 2013).

Corrosion Inhibition

Adsorption properties and inhibition of mild steel corrosion in hydrochloric solution by newly synthesized diamine derivatives revealed the application of certain compounds in protecting metals against corrosion. This study extends the application of chemical compounds to industrial settings, where corrosion resistance is crucial (Herrag et al., 2010).

Safety and Hazards

The safety information for Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride indicates that it should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The product is classified under Storage Class Code 11, which refers to Combustible Solids . The flash point is not applicable .

properties

IUPAC Name |

ethyl 3-amino-3-(4-ethylphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-3-10-5-7-11(8-6-10)12(14)9-13(15)16-4-2;/h5-8,12H,3-4,9,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDHHQJLCZDXAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC(=O)OCC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2677894.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2677898.png)

![2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2677899.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2677905.png)

![Ethyl 2,4-dimethyl-5-[2-(2-methyl(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]py rimidin-4-ylthio))acetyl]pyrrole-3-carboxylate](/img/structure/B2677907.png)

![Methyl 3-amino-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2677908.png)

![8-(3-Chloro-2-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2677914.png)